Benzenesulfonothioic acid, 4-methyl-, sodium salt
Description
Benzenesulfonothioic acid, 4-methyl-, sodium salt (CAS RN: Not explicitly provided in evidence; structurally inferred) is a sulfur-containing derivative of benzenesulfonic acid, where one oxygen atom in the sulfonic acid group (-SO₃H) is replaced by sulfur, forming a sulfonothioic acid (-S(O)₂SH). The sodium salt form arises from deprotonation, yielding the anion -S(O)₂S⁻Na⁺. This compound is distinguished by its 4-methyl substituent on the benzene ring, which enhances its steric and electronic properties compared to unsubstituted analogs.
Key applications include its use as a precursor in organic synthesis, particularly for forming dithiolane and dithiane derivatives through reactions with diols or dithiols . For example, ethylene dithiotosylate (a related ester) is employed in steroid and alkaloid synthesis due to its ability to act as a sulfur-transfer agent .
Properties
CAS No. |
3753-27-3 |
|---|---|
Molecular Formula |
C7H7NaO2S2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
sodium;(4-methylphenyl)-oxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C7H8O2S2.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 |
InChI Key |
HRILWXJIWQHJMT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=S)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reaction of 4-Methylbenzenesulfonyl Chloride with Sodium Sulfite
One of the most documented and industrially relevant methods to prepare sodium 4-methylbenzenesulfonothioate (also referred to as sodium 4-methylbenzenesulfinate) involves the reaction of 4-methylbenzenesulfonyl chloride with sodium sulfite in an aqueous medium with pH control.
- Step 1: Dissolve 4-methylbenzenesulfonyl chloride in an organic solvent such as dichloromethane (methylene chloride).
- Step 2: Add this solution dropwise to an aqueous sodium sulfite solution.
- Step 3: Simultaneously add 10% sodium hydroxide solution to maintain the reaction mixture alkaline.
- Step 4: After completion, remove the organic solvent by distillation to recover it.
- Step 5: Cool the aqueous reaction mixture, filter, wash, and dry to obtain sodium 4-methylbenzenesulfonothioate as a solid product.
- Controlled addition prevents hydrolysis of sulfonyl chloride.
- pH buffering by sodium sulfite and sodium bisulfite ensures optimal reaction conditions.
- Solvent recovery reduces environmental impact and improves process economy.
- UV spectrophotometry can monitor product purity and yield by distinguishing between sulfonothioate and sulfonate species.
$$
\text{4-methylbenzenesulfonyl chloride} + \text{Na}2\text{SO}3 + \text{NaOH} \rightarrow \text{sodium 4-methylbenzenesulfonothioate} + \text{by-products}
$$
Process Flow Diagram (Summary):
| Step | Operation | Conditions/Remarks |
|---|---|---|
| 1 | Dissolve 4-methylbenzenesulfonyl chloride | In dichloromethane solvent |
| 2 | Add dropwise to sodium sulfite solution | Maintain alkaline pH with NaOH addition |
| 3 | Stir and react | Temperature ambient to slightly elevated |
| 4 | Distill off dichloromethane | Solvent recovery and reuse |
| 5 | Cool, filter, wash, dry | Obtain pure sodium salt product |
This method is detailed in Chinese patent CN101786973B and is considered efficient for industrial-scale synthesis, providing high purity and yield with environmental considerations addressed.
Preparation via Potassium Thiotosylate Intermediate
An alternative laboratory-scale preparation involves the formation of potassium thiotosylate as an intermediate, which can be converted to the sodium salt.
- Prepare a potassium hydrosulfide solution by saturating a cooled aqueous potassium hydroxide solution with hydrogen sulfide gas under nitrogen atmosphere.
- Add finely ground p-toluenesulfonyl chloride (4-methylbenzenesulfonyl chloride) slowly to this solution at 55–60 °C.
- The reaction mixture turns intensely yellow and then clears as the reaction completes.
- Filter the mixture to remove solids, cool to crystallize potassium thiotosylate.
- Recrystallize from hot 80% ethanol to purify.
- The potassium thiotosylate can then be converted to the sodium salt by ion exchange or further reaction steps.
- The reaction must be performed in a fume hood due to hydrogen sulfide toxicity.
- Purity of p-toluenesulfonyl chloride is critical; impurities lead to side products.
- The yield of potassium thiotosylate is moderate (42–49%).
- This method is suitable for research and small-scale synthesis.
Reference Data Table:
| Parameter | Value/Condition |
|---|---|
| KOH concentration | 86.5%, 1.00 mole |
| Temperature | 55–60 °C |
| p-Toluenesulfonyl chloride | 0.500 mole, finely ground |
| Solvent for recrystallization | 80% ethanol, hot |
| Yield of potassium thiotosylate | 42–49% |
This method is described in Organic Syntheses (Org Syn Coll Vol 6, 1988).
Comparative Summary of Preparation Methods
| Method | Scale | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Sodium sulfite aqueous reaction | Industrial | 4-methylbenzenesulfonyl chloride, Na2SO3, NaOH | High (not explicitly stated) | Efficient, solvent recovery, scalable | Requires pH control, solvent handling |
| Potassium thiotosylate intermediate | Laboratory | KOH, H2S, p-toluenesulfonyl chloride | 42–49 | High purity, well-characterized | Toxic gases, moderate yield, small scale |
| Phase transfer catalyst enhanced | Potential method | Acid chloride, phenol sulfonate salt, PTC | Not specified | Faster reaction rates | Not well documented for this compound |
Detailed Research Findings and Analysis
- The aqueous sodium sulfite method offers a clean route with controllable reaction parameters and the ability to monitor product formation by UV spectroscopy, distinguishing sulfonothioate from sulfonate impurities.
- The potassium thiotosylate route, while classical, involves hazardous reagents (hydrogen sulfide) and yields moderate amounts of product, making it less favorable for large-scale production.
- Environmental and safety considerations favor the dichloromethane/sodium sulfite method due to solvent recovery and avoidance of toxic gases.
- Analytical methods such as UV spectrophotometry are essential for quality control, as subtle differences in absorption allow quantification of main and side products during synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonothioic acid, 4-methyl-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: The sulfonothioic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzenesulfonothioic acid derivatives.
Scientific Research Applications
Benzenesulfonothioic acid, 4-methyl-, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: It is used in the production of pesticides, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzenesulfonothioic acid, 4-methyl-, sodium salt involves its interaction with various molecular targets. The sulfonothioic acid group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Sodium 4-Methylbenzenesulfonate (Sodium Tosylate)
- Molecular Formula : C₇H₇NaO₃S .
- Molecular Weight : 194.18 g/mol .
- Functional Group : Sulfonate (-SO₃⁻).
- Applications : Widely used as a hydrotrope in detergents, a catalyst in organic reactions, and a stabilizer in pharmaceuticals .
- Reactivity: Less nucleophilic than sulfonothioate due to the electronegative oxygen atoms in the sulfonate group.
Sodium 4-Methylbenzenesulfinate
- Molecular Formula : C₇H₇NaO₂S .
- Molecular Weight : ~178.18 g/mol (estimated).
- Functional Group : Sulfinate (-SO₂⁻).
- Applications : Acts as a reducing agent in radical reactions and a precursor for sulfone synthesis .
- Reactivity: More nucleophilic than sulfonothioate due to the lower oxidation state of sulfur.
Zinc 4-Methylbenzenesulfonate
- Molecular Formula : C₁₄H₁₄O₆S₂Zn (2:1 salt) .
- Molecular Weight : ~431.8 g/mol.
- Functional Group : Sulfonate (-SO₃⁻).
- Applications : Used in corrosion inhibition and as a catalyst in esterification reactions .
- Reactivity : Lewis acidity from zinc enhances catalytic activity in polar reactions.
Comparative Data Table
Research Findings and Reactivity Insights
- Sulfonothioic vs. Sulfonic Salts: The sulfur substitution in benzenesulfonothioic acid enhances nucleophilicity, making it more reactive in thiolation and sulfur-alkylation reactions compared to sodium tosylate .
- Thermal Stability: Sodium tosylate exhibits higher thermal stability (decomposes >300°C) than sulfonothioic acid salts, which may degrade at lower temperatures due to sulfur-sulfur bond instability .
- Solubility: Sodium tosylate is highly water-soluble (>50 g/100 mL at 25°C), whereas sulfonothioic acid salts show moderate solubility, influenced by the hydrophobic methyl group .
Biological Activity
Benzenesulfonothioic acid, 4-methyl-, sodium salt is a compound of interest due to its various biological activities and potential applications in different fields, including agriculture and pharmaceuticals. This article explores its biological activity, supported by research findings, data tables, and case studies.
- Chemical Formula : C7H7NaO2S2
- Molecular Weight : 202.25 g/mol
- Solubility : Soluble in water
- Appearance : White to off-white powder
Biological Activity Overview
This compound has demonstrated various biological activities, including antimicrobial, antioxidant, and potential therapeutic effects. Below are detailed findings from recent studies.
Antimicrobial Activity
Research indicates that benzenesulfonothioic acid derivatives exhibit significant antimicrobial properties. A study evaluated several benzenesulfonate compounds for their in vitro antimicrobial activity against various pathogens. The results showed that certain derivatives had enhanced efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
| Compound | Antimicrobial Activity | Target Pathogen |
|---|---|---|
| 4-Methyl-benzenesulfonothioic acid | Moderate | E. coli |
| 4-Methyl-benzenesulfonothioic acid | High | Staphylococcus aureus |
Antioxidant Properties
The antioxidant capacity of benzenesulfonothioic acid was assessed through various assays measuring its ability to scavenge free radicals. The compound demonstrated a significant reduction in oxidative stress markers in vitro, indicating its potential as a protective agent against oxidative damage .
Case Studies
-
In Vivo Study on Poultry : A trial involving broiler chickens evaluated the effects of dietary inclusion of benzenesulfonothioic acid on growth performance and immune response. The results indicated improved average daily gain (ADG) and feed conversion ratio (FCR) compared to control groups. Notably, the treatment group exhibited lower mortality rates and enhanced immune responses against coccidiosis challenges .
Treatment Group Average Daily Gain (g) Feed Conversion Ratio Control 54.58 2.10 Treatment 62.99 1.83 - Cancer Cell Line Study : In silico analyses suggested that benzenesulfonothioic acid could influence signaling pathways associated with cancer development. The compound was shown to interact with key molecular targets involved in tumor progression, highlighting its potential as a therapeutic agent in oncology .
The biological activity of benzenesulfonothioic acid is attributed to its ability to modulate various biochemical pathways:
- Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of essential enzymes.
- Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant systems.
Q & A
Q. How can ecotoxicological data from analogous compounds inform risk mitigation strategies?
- Methodological Answer : Extrapolate from sodium tetradecylbenzenesulfonate data (e.g., LC50 for fish > 100 mg/L). Implement closed-loop synthesis to minimize waste and use green chemistry principles (e.g., catalytic recycling) to reduce environmental release .
Data Contradiction Analysis
- Regulatory Status : lists the potassium salt on the NDSL (1998) but omits the sodium salt in 2023 updates. This suggests evolving regulatory thresholds; researchers should consult the latest NDSL revisions and pre-emptively submit notifications .
- Environmental Persistence : While classifies similar sulfonates as non-PBT, conflicting regional data may exist. Validate via long-term soil microcosm studies to confirm degradation half-lives under local conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
